

# The Role of 15-HETE-CoA in Cellular Metabolism: A Technical Guide

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## Compound of Interest

Compound Name: 15-HETE-CoA

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## Abstract

15-Hydroxyeicosatetraenoic acid (15-HETE), a prominent lipoxygenase metabolite of arachidonic acid, undergoes activation to its coenzyme A (CoA) thioester, **15-HETE-CoA**, a critical step that dictates its metabolic fate and biological activity. This technical guide provides an in-depth exploration of the role of **15-HETE-CoA** in cellular metabolism, with a particular focus on its pivotal function in the regulated cell death process of ferroptosis. We will detail its biosynthesis, its incorporation into complex lipids, and its involvement in signaling pathways, supported by available quantitative data and detailed experimental methodologies.

## Introduction

Eicosanoids, a class of signaling lipids derived from the oxygenation of polyunsaturated fatty acids, play crucial roles in a myriad of physiological and pathological processes. Among these, 15-hydroxyeicosatetraenoic acid (15-HETE) has garnered significant attention for its diverse biological activities, ranging from anti-inflammatory to pro-angiogenic effects. However, the bioactivity of 15-HETE is intricately linked to its metabolic activation to **15-HETE-CoA**. This conversion, catalyzed by acyl-CoA synthetases, primes 15-HETE for esterification into the phospholipidome, a key event in the initiation and execution of ferroptosis, an iron-dependent form of regulated cell death characterized by rampant lipid peroxidation. Understanding the metabolic pathways and functional consequences of **15-HETE-CoA** formation is therefore

paramount for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting lipid metabolism and cell death.

## Biosynthesis of 15-HETE-CoA

The formation of **15-HETE-CoA** is a two-step process initiated by the oxygenation of arachidonic acid, followed by the activation of the resulting hydroxylated fatty acid.

### Step 1: Formation of 15-HETE

Arachidonic acid is converted to 15-hydroperoxyeicosatetraenoic acid (15-HpETE) by 15-lipoxygenase (15-LOX) enzymes (ALOX15 and ALOX15B)[1]. 15-HpETE is then rapidly reduced to the more stable 15-HETE by cellular peroxidases, such as glutathione peroxidases (GPXs)[2].

### Step 2: Acyl-CoA Synthesis

15-HETE is subsequently activated to **15-HETE-CoA** by long-chain acyl-CoA synthetases (ACSLs). Acyl-CoA synthetase long-chain family member 4 (ACSL4) has been identified as a key enzyme that preferentially activates arachidonic acid and its derivatives, including 15-HETE, for their subsequent incorporation into cellular lipids[3][4][5]. The inhibition of ACSL4 has been shown to facilitate the release of various HETEs, including 15-HETE, suggesting its role in their intracellular trafficking and metabolism[5][6].



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**Figure 1:** Biosynthesis pathway of **15-HETE-CoA**.

## Role in Cellular Metabolism and Ferroptosis

The primary metabolic fate of **15-HETE-CoA** is its esterification into phospholipids, a critical step in the ferroptosis signaling cascade.

## Incorporation into Phospholipids

**15-HETE-CoA** serves as a substrate for lysophospholipid acyltransferases (LPLATs), which catalyze its incorporation into lysophospholipids, predominantly lysophosphatidylethanolamine (lyso-PE), to form 15-HETE-phosphatidylethanolamine (15-HETE-PE)[7][8]. This process is a key component of the "Lands cycle" of phospholipid remodeling. The accumulation of polyunsaturated fatty acid-containing phospholipids, such as 15-HETE-PE, in cellular membranes increases their susceptibility to lipid peroxidation.

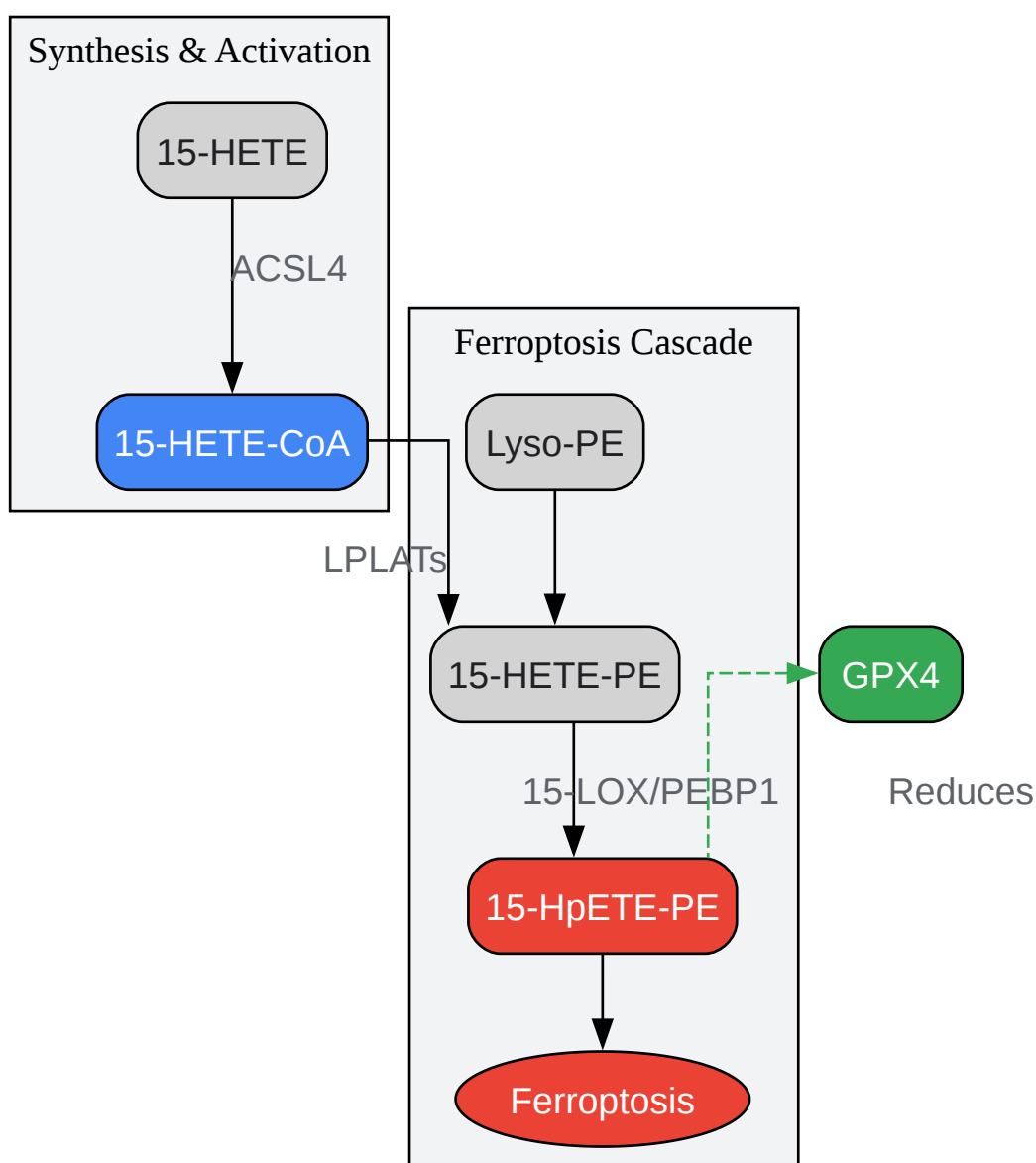
## The Ferroptosis Signaling Pathway

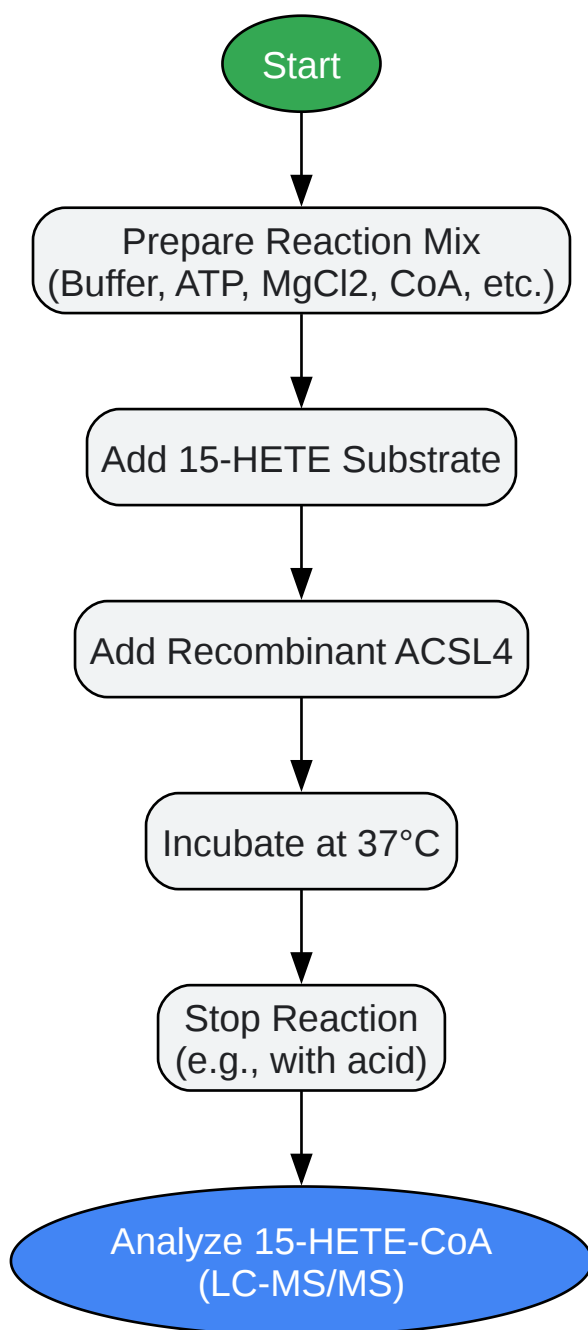
Ferroptosis is initiated by the overwhelming accumulation of lipid peroxides. The generation of 15-HETE-PE, and its subsequent oxidation to 15-hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (15-HpETE-PE), is a central event in this process[9][10].

The core pathway involves:

- Activation: ACSL4 converts 15-HETE to **15-HETE-CoA**[3][4].
- Esterification: LPLATs incorporate **15-HETE-CoA** into lyso-PE to form 15-HETE-PE[7][8].
- Peroxidation: 15-LOX, in a complex with phosphatidylethanolamine-binding protein 1 (PEBP1), catalyzes the oxidation of 15-HETE-PE to the pro-ferroptotic signal 15-HpETE-PE[9].
- Cell Death: The accumulation of 15-HpETE-PE and other lipid peroxides leads to membrane damage and execution of ferroptotic cell death.

This pathway is counter-regulated by the antioxidant enzyme Glutathione Peroxidase 4 (GPX4), which reduces lipid hydroperoxides to their corresponding alcohols, thereby preventing ferroptosis[11].





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